molecular formula C18H24N2O4 B5492330 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5492330
M. Wt: 332.4 g/mol
InChI Key: KWUUNRZXTRZCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMDDI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMDDI is a spirooxindole derivative, which means that it contains a spirocyclic core structure with an oxindole moiety. This compound has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies suggest that it may act as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the TRP channel. These actions may contribute to the neuroprotective effects of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can increase the activity of the NMDA receptor and enhance the release of glutamate, a neurotransmitter involved in learning and memory. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to decrease the activity of the TRP channel, which is involved in pain perception and thermoregulation.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has several advantages as a pharmacological tool for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent chemical structure. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to be stable in solution, which makes it suitable for long-term experiments. However, the limitations of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one include its high cost and the lack of information on its potential side effects.

Future Directions

There are several future directions for research on 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other ion channels and receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to determine the potential side effects of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its safety for human use.

Synthesis Methods

The synthesis of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 4-morpholinylmethylamine and 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid. This reaction yields a spirocyclic intermediate, which is then treated with sodium hydride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one.

Scientific Research Applications

5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied extensively for its potential as a pharmacological tool in various fields of research. In neuroscience, 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

5,5-dimethyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2)11-23-18(24-12-17)14-5-3-4-6-15(14)20(16(18)21)13-19-7-9-22-10-8-19/h3-6H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUNRZXTRZCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 1,3-dihydro-1-morpholinomethyl-3,2'-spiro-(5,5-dimethyl-1,3-dioxane)-

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